2-Amino-1,3-thiazol-5-ol
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Overview
Description
2-Amino-1,3-thiazol-5-ol is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-amino-1,3-thiazol-5-ol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
2-Amino-1,3-thiazol-5-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with topoisomerase II, an enzyme involved in DNA replication and repair. This interaction can lead to the inhibition of the enzyme’s activity, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, this compound can modulate the activity of phosphodiesterase type 5 (PDE5), an enzyme that regulates cyclic guanosine monophosphate (cGMP) levels in cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. In cancer cells, this compound has demonstrated the ability to induce apoptosis by interacting with key regulatory proteins and enzymes . Furthermore, this compound can affect the expression of genes involved in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound binds to topoisomerase II, resulting in the inhibition of its activity and subsequent DNA damage . Additionally, this compound can modulate the activity of PDE5 by binding to its active site, leading to changes in cGMP levels and downstream signaling pathways . These interactions ultimately result in alterations in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-thiazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of thiourea with α-haloketones under basic conditions. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-thiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-1,3-thiazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant properties.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Lacks the hydroxyl group, which may affect its solubility and reactivity.
2-Amino-1,3,4-thiadiazole: Contains an additional nitrogen atom, leading to different electronic properties and biological activities.
Thiazole: The parent compound without amino or hydroxyl groups, used as a basic scaffold in various chemical syntheses
Uniqueness
2-Amino-1,3-thiazol-5-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
IUPAC Name |
2-amino-1,3-thiazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-3-5-1-2(6)7-3/h1,6H,(H2,4,5) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTZOKQGKPIYBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594877 |
Source
|
Record name | 2-Amino-1,3-thiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857969-56-3 |
Source
|
Record name | 2-Amino-1,3-thiazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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